Leuco Malachite Green-d5

Descripción general

Descripción

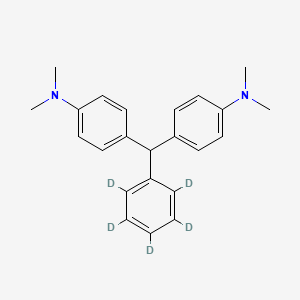

Leuco Malachite Green-d5, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane, is a deuterated form of Leuco Malachite Green. It is a derivative of Malachite Green, a triphenylmethane dye. The compound is primarily used as an analytical standard in various scientific research applications, particularly in the detection of dye residues in biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Leuco Malachite Green-d5 is synthesized through the condensation of benzaldehyde and dimethylaniline, followed by deuteration. The reaction typically involves the following steps:

Condensation Reaction: Benzaldehyde reacts with dimethylaniline in the presence of an acid catalyst to form Leuco Malachite Green.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Condensation: Large quantities of benzaldehyde and dimethylaniline are reacted in industrial reactors.

Deuteration: The crude product is purified and then deuterated using industrial-scale deuteration techniques.

Análisis De Reacciones Químicas

Types of Reactions: Leuco Malachite Green-d5 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to Malachite Green in the presence of oxidizing agents such as manganese dioxide.

Reduction: It can be reduced back to its leuco form using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, acidic conditions.

Reduction: Sodium borohydride, methanol.

Major Products:

Oxidation: Malachite Green.

Reduction: Leuco Malachite Green.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in LC-MS/MS:

Leuco Malachite Green-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Malachite Green and its metabolites in various biological and environmental samples. The deuterated form improves the accuracy and reliability of measurements due to its distinct mass spectral characteristics.

Case Study: Quantitative Analysis

A study highlighted the successful application of LMG-d5 as an internal standard for quantifying Malachite Green residues in fish tissues. The method demonstrated excellent linearity over a concentration range of 0.5-50 ng/mL, showcasing the effectiveness of LMG-d5 in enhancing analytical precision .

| Compound | Calibration Range (ng/mL) | Linearity | R² Value |

|---|---|---|---|

| LMG-d5 | 0.5 - 50 | Excellent | 0.998 |

Biological Applications

Staining Techniques:

In biological research, this compound is employed in staining protocols to visualize cellular components. Its fluorescence properties make it suitable for applications such as tracking cellular processes and studying gene expression.

Case Study: Cellular Impact Analysis

Research indicated that Malachite Green derivatives, including LMG-d5, influence cellular signaling pathways. By utilizing LMG-d5 in fluorescence microscopy, researchers were able to observe changes in gene expression related to apoptosis and cell proliferation .

Environmental Science

Detection of Contaminants:

LMG-d5 is also applied in environmental monitoring to detect and quantify Malachite Green residues in aquaculture products and water bodies. Its use as an internal standard facilitates accurate assessments of contamination levels.

Case Study: Water Treatment Efficacy

A study investigated the removal efficiency of Malachite Green and Leuco Malachite Green from freshwater using various treatment agents like zeolite and humic acid. The analysis utilized LMG-d5 as a standard to ensure precise quantification of residual concentrations post-treatment .

| Treatment Agent | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Zeolite | 1 | 0.1 | 90 |

| Humic Acid | 1 | 0.2 | 80 |

Pharmaceutical Research

Investigating Anti-Cancer Properties:

this compound is under investigation for its potential anti-cancer properties, particularly against leukemia and lymphoma cells. Studies have shown that it can induce apoptosis in cancer cells through specific signaling pathways.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that LMG-d5 exhibited significant cytotoxic effects on cancer cell lines, leading to increased apoptosis rates compared to untreated controls .

Mecanismo De Acción

Leuco Malachite Green-d5 exerts its effects through various mechanisms:

Analytical Detection: In analytical chemistry, it serves as a stable isotope-labeled internal standard, allowing for accurate quantification of dye residues.

Comparación Con Compuestos Similares

Leuco Malachite Green-d5 is compared with other similar compounds such as:

Leuco Malachite Green: The non-deuterated form, used in similar applications but without the isotopic labeling.

Leuco Crystal Violet: Another triphenylmethane dye derivative used in analytical and forensic applications.

Malachite Green: The oxidized form of Leuco Malachite Green, used as a dye and antimicrobial agent.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements compared to its non-deuterated counterpart .

Actividad Biológica

Leuco Malachite Green-d5 (LMG-d5) is a deuterium-labeled derivative of Leuco Malachite Green, a triphenylmethane dye recognized primarily as a metabolite of Malachite Green (MG). This compound has garnered attention due to its potential biological activity and implications in toxicology, environmental monitoring, and analytical chemistry. This article aims to explore the biological activity of LMG-d5, highlighting its mechanisms of action, interactions with biological macromolecules, and implications for health and environmental safety.

Basic Information

- Chemical Formula : CHDN

- Molecular Weight : 335.51 g/mol

- CAS Number : 947601-82-3

Structural Similarity

LMG-d5 shares structural characteristics with other triphenylmethane dyes. Its unique feature lies in the incorporation of deuterium atoms, which enhances its detection in analytical applications through mass spectrometry, allowing for differentiation from non-deuterated analogs.

Toxicological Properties

LMG-d5 is linked to the toxicological profile of its parent compound, Malachite Green. While it is generally considered less toxic than MG, LMG-d5 remains a potential carcinogen and mutagen. Studies indicate that exposure to LMG can lead to various adverse effects in aquatic organisms, including:

- Alterations in Cellular Functions : Research has shown that LMG can influence cellular uptake and distribution mechanisms in living organisms.

- Genotoxic Effects : The compound has been associated with changes in genetic functions, raising concerns about its long-term impact on health .

Interaction with Biological Macromolecules

LMG-d5 has been shown to bind to proteins and nucleic acids, which may affect its bioavailability and toxicity. This binding is significant for understanding how LMG-d5 behaves within biological systems and its potential effects on health.

Case Studies

- Environmental Monitoring : LMG-d5 has been utilized as an internal standard in the analysis of residues from aquaculture products. Its stable isotope labeling allows for enhanced sensitivity in detecting trace amounts of contaminants in complex matrices such as fish and shellfish .

- Biotransformation Studies : Research involving the filamentous fungus Cunninghamella elegans demonstrated that MG is enzymatically reduced to LMG. This biotransformation process highlights the metabolic pathways that may influence the toxicity of these compounds .

Analytical Applications

In analytical chemistry, LMG-d5 serves as a tracer for quantification during drug development processes. Its deuteration can alter pharmacokinetic profiles, making it a valuable tool for researchers studying drug metabolism and distribution .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Malachite Green | CHN | Known for antifungal properties; more toxic |

| Crystal Violet | CHN | Used as a dye and antiseptic; also a triphenylmethane dye |

| Brilliant Green | CHN | Antiseptic properties; used in microbiology |

| This compound | CHDN | Stable isotope-labeled; enhances sensitivity in analysis |

Propiedades

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-CFEWMVNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583590 | |

| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-82-3 | |

| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leucomalachite Green-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.